N-allyl-2-iodobenzamide
Overview
Description
N-allyl-2-iodobenzamide is an organic compound with the molecular formula C10H10INO. It is a secondary amide with an aromatic ring, characterized by the presence of an iodine atom and an allyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-iodobenzamide typically involves the iodination of 2-aminobenzamide followed by the introduction of an allyl group. One common method includes the reaction of 2-aminobenzamide with iodine and potassium iodide in the presence of an oxidizing agent to form 2-iodobenzamide. Subsequently, the allylation is achieved by reacting 2-iodobenzamide with allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding this compound oxides or reduction to remove the iodine atom.
Addition Reactions: The allyl group can participate in addition reactions, such as hydroboration-oxidation to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to substitute the iodine atom.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Cross-Coupling Products: Formation of various substituted benzamides.
Oxidation Products: Formation of this compound oxides.
Reduction Products: Formation of N-allylbenzamide.
Scientific Research Applications
N-allyl-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-iodobenzamide involves its interaction with various molecular targets. The iodine atom and allyl group play crucial roles in its reactivity and ability to form complexes with biological molecules. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-allyl-2-chlorobenzamide: Contains a chlorine atom instead of iodine.
N-allyl-2-fluorobenzamide: Features a fluorine atom in place of iodine.
Uniqueness
N-allyl-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s chemical behavior, making it suitable for specific applications that its analogs may not be able to achieve .
Properties
IUPAC Name |
2-iodo-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXWXYYAYYVWJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66896-70-6 | |
Record name | N-ALLYL-2-IODOBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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